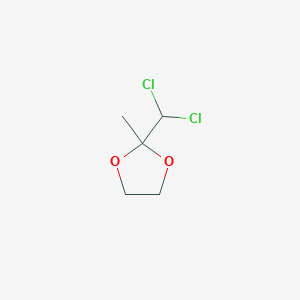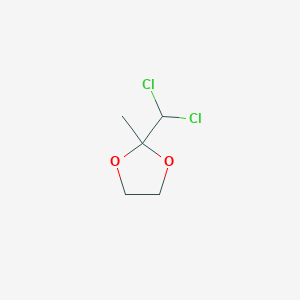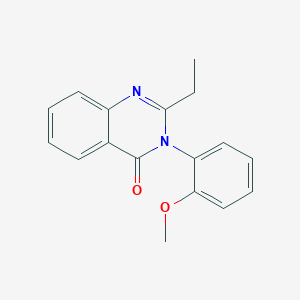![molecular formula C18H36N2O6S2Si2 B11997186 Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide CAS No. 883794-93-2](/img/structure/B11997186.png)
Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[333]undec-1-YL)propyl] disulfide is a complex organosilicon compound It is characterized by the presence of a silabicyclo structure, which includes silicon, oxygen, nitrogen, and carbon atoms arranged in a unique bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide typically involves the reaction of silatrane derivatives with disulfide-containing reagents. One common method involves the reaction of silatrane HSi(OCH2CH2)3N with disulfide compounds under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond into thiol groups.
Substitution: The silabicyclo framework allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silatrane derivatives.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide involves its ability to form stable complexes with various molecular targets. The silabicyclo framework allows for interactions with both organic and inorganic molecules, facilitating various chemical transformations. The disulfide bond can undergo redox reactions, which are crucial in many biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((2-(2,8,9-TRIOXA-5-AZA-1-SILABICYCLO(3.3.3)UNDEC-1-YL)ET)THIO)PROPANENITRILE
- 3-{2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl}propan-1-amine
Uniqueness
Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide stands out due to its disulfide linkage, which imparts unique redox properties. This makes it particularly useful in applications requiring reversible redox reactions. Additionally, the silabicyclo framework provides stability and reactivity, making it versatile for various scientific and industrial applications.
Propriétés
Numéro CAS |
883794-93-2 |
|---|---|
Formule moléculaire |
C18H36N2O6S2Si2 |
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
1-[3-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propyldisulfanyl]propyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C18H36N2O6S2Si2/c1(17-29-21-9-3-19(4-10-22-29)5-11-23-29)15-27-28-16-2-18-30-24-12-6-20(7-13-25-30)8-14-26-30/h1-18H2 |
Clé InChI |
JPSITVNBUQSBEV-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Si]2(OCCN1CCO2)CCCSSCCC[Si]34OCCN(CCO3)CCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-](/img/structure/B11997114.png)




![3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997141.png)

![4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11997157.png)
acetate](/img/structure/B11997171.png)




